molecular formula C10H15NO4 B8556087 Ethyl 1,8-dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate CAS No. 1015770-91-8

Ethyl 1,8-dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate

Cat. No.: B8556087
CAS No.: 1015770-91-8
M. Wt: 213.23 g/mol
InChI Key: CQPHSVSHKKBSQA-UHFFFAOYSA-N
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Description

Ethyl 1,8-dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate is a useful research compound. Its molecular formula is C10H15NO4 and its molecular weight is 213.23 g/mol. The purity is usually 95%.
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Properties

CAS No.

1015770-91-8

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

ethyl 1,8-dioxa-2-azaspiro[4.5]dec-2-ene-3-carboxylate

InChI

InChI=1S/C10H15NO4/c1-2-14-9(12)8-7-10(15-11-8)3-5-13-6-4-10/h2-7H2,1H3

InChI Key

CQPHSVSHKKBSQA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC2(C1)CCOCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a well-vented 500 mL three-necked round-bottom flask was added methyl triphenylphosphonium bromide/sodium amide mixture (“instant ylide”, 22.9 g, 5.49 mmol) and dry ether (100 mL). The mixture was stirred at rt for 1 h and filtered through a glass-fritted funnel directly into a solution of tetrahydro-pyran-4-one (5.00 g, 4.99 mmol) in ether (20 mL). This mixture was stirred at rt for 4 h. Ethyl-2-chloro-2-(hydroxyamino)acetate (8.32 g, 5.49 mmol) in DCM (100 mL) was added dropwise via addition funnel over 3 h, and the mixture was stirred for 2.5 days. Water (100 mL) was added, and the mixture was extracted three times with DCM (200 mL, 100 mL, 100 mL). The combined organic extracts were dried over MgSO4 and concentrated in vacuo. The residue was purified on a 200-g Sepra Si 50 SPE column (Isco system: Flow rate=30 mL/min; Eluent=EtOAc/heptane, 1:9 v/v for 10 min, then 1:9 to 2:3 v/v over 40 min) to afford the title compound (3.00 g, 28%) as a tan oil. 1H-NMR (400 MHz, CDCl3) δ: 4.35 (q, J=7.2 Hz, 2H), 3.89 (ddd, J=11.8, 8.7, 3.3 Hz, 2H), 3.65-3.75 (m, 2H), 2.99 (s, 2H), 1.89-1.97 (m, 2H), 1.76-1.86 (m, 2H), 1.37 (t, J=7.2 Hz, 3H).
Name
methyl triphenylphosphonium bromide sodium amide
Quantity
22.9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Ethyl-2-chloro-2-(hydroxyamino)acetate
Quantity
8.32 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
28%

Synthesis routes and methods II

Procedure details

The ether solution was transferred to a 100 mL round-bottom flask equipped with a magnetic stir bar, and DIPEA (1.1 eq., 0.96 mL, 5.5 mmol) was added via syringe. Ethyl 2-chloro-2-(hydroxyimino)acetate (1 eq., 758 mg, 5.00 mmol) was dissolved in DCM (50 mL) and placed in a dropping funnel. The DCM solution was added dropwise to the vigorously stirred ether reaction mixture over a period of 2 h. The resulting solution was stirred at RT for 3 days. The solvent was removed under reduced pressure, and the residue was purified by column chromatography using a 24-g SiO2 pre-packed column eluting with EtOAc/hexanes, 0:1 to 2:3, v/v over 30 min, yielding 264 mg (25%) of the desired ester. 1H-NMR (400 MHz, CDCl3) δ: 4.35 (q, J=7.2 Hz, 2H), 3.89 (ddd, J=11.7, 8.6, 3.4 Hz, 2H), 3.63-3.76 (m, 2H), 2.99 (s, 2H), 1.87-1.98 (m, 2H), 1.74-1.87 (m, 2H), 1.37 (t, J=7.2 Hz, 3H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.96 mL
Type
reactant
Reaction Step Two
Quantity
758 mg
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
25%

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